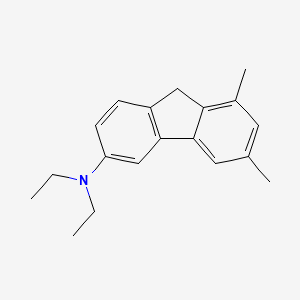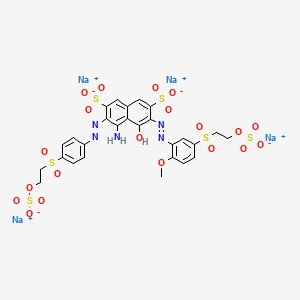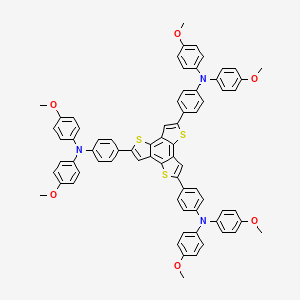
2,5,8-Tris(4-(bis(4-methoxyphenyl)amino)phenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzotrithiophene-4 (BTT-4) is a derivative of benzotrithiophene, a sulfur-rich compound known for its electron-donating properties. Benzotrithiophene-4 is characterized by the presence of a triphenylamine group at the 5,5′-position of the thiophene rings, which significantly influences its chemical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions
Benzotrithiophene-4 can be synthesized through a multi-step process involving the formation of benzotrithiophene tricarbaldehyde as an intermediate. The synthesis typically involves the following steps:
Formation of Benzotrithiophene Tricarbaldehyde: This is achieved by reacting benzene-1,2,4-trithiol with formaldehyde under acidic conditions.
Introduction of Triphenylamine Group: The triphenylamine group is introduced through a nucleophilic substitution reaction, where benzotrithiophene tricarbaldehyde reacts with triphenylamine under basic conditions.
Industrial Production Methods
Industrial production of Benzotrithiophene-4 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Benzotrithiophene-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the benzotrithiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzotrithiophene derivatives.
科学研究应用
Benzotrithiophene-4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Benzotrithiophene-4 derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of organic semiconductors and photovoltaic materials
作用机制
The mechanism of action of Benzotrithiophene-4 involves its interaction with various molecular targets and pathways:
Electron Donor Properties: The compound acts as an electron donor, facilitating electron transfer reactions.
Interaction with Biological Targets: Benzotrithiophene-4 can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
Benzotrithiophene-1: Contains a methyl group at the 5,5′-position.
Benzotrithiophene-2: Contains a phenyl group at the 5,5′-position.
Benzotrithiophene-3: Contains a formyl group at the 5,5′-position
Uniqueness of Benzotrithiophene-4
Benzotrithiophene-4 is unique due to the presence of the triphenylamine group, which enhances its electron-donating properties and influences its chemical reactivity and stability. This makes it particularly suitable for applications in organic electronics and photovoltaic devices .
属性
分子式 |
C72H57N3O6S3 |
|---|---|
分子量 |
1156.4 g/mol |
IUPAC 名称 |
4-[9,14-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,4,6,9,11,14-hexaen-4-yl]-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C72H57N3O6S3/c1-76-58-31-19-52(20-32-58)73(53-21-33-59(77-2)34-22-53)49-13-7-46(8-14-49)67-43-64-70(82-67)65-44-68(47-9-15-50(16-10-47)74(54-23-35-60(78-3)36-24-54)55-25-37-61(79-4)38-26-55)84-72(65)66-45-69(83-71(64)66)48-11-17-51(18-12-48)75(56-27-39-62(80-5)40-28-56)57-29-41-63(81-6)42-30-57/h7-45H,1-6H3 |
InChI 键 |
AKPVNGUXSULUHL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC4=C5C(=C6C(=C4S3)C=C(S6)C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C=C(S5)C1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


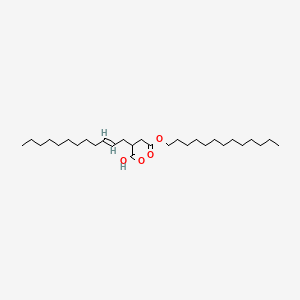
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
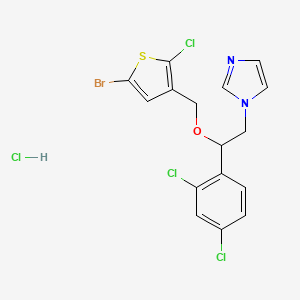


![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
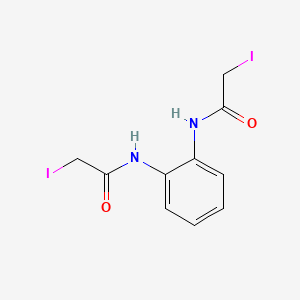
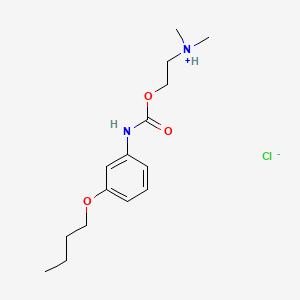
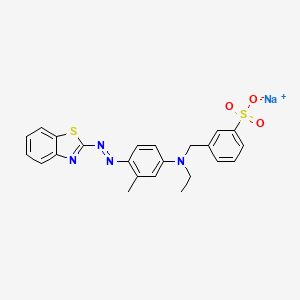
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
